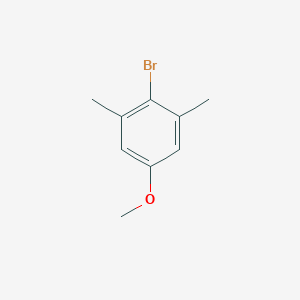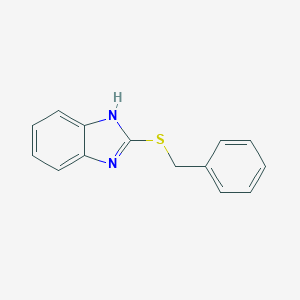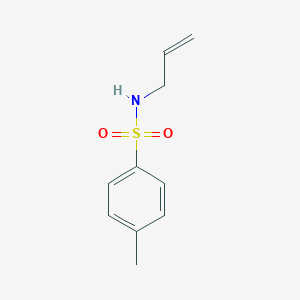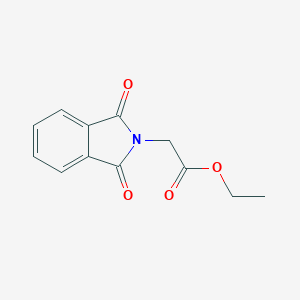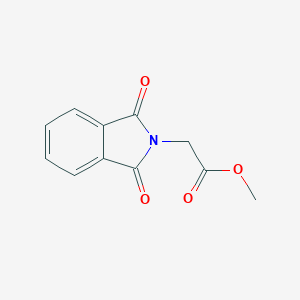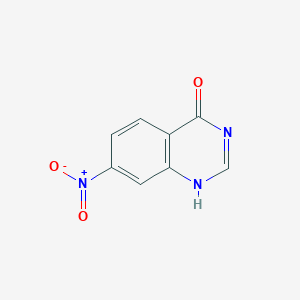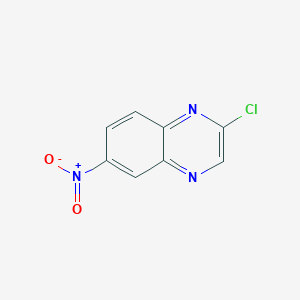![molecular formula C12H14O4 B188148 2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane CAS No. 5660-56-0](/img/structure/B188148.png)
2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane, commonly known as DPEPhos, is a type of ligand used in various chemical reactions. It is a bidentate phosphine ligand that has been shown to be effective in catalyzing various chemical reactions. In
Mécanisme D'action
DPEPhos acts as a bidentate ligand, coordinating with metal ions to form complexes. The metal-DPEPhos complexes then act as catalysts, facilitating various chemical reactions. The exact mechanism of action of DPEPhos in different reactions may vary, but it generally involves the activation of substrates and the stabilization of transition states.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of DPEPhos. However, it is known that DPEPhos is not intended for use as a drug and should not be administered to animals or humans. It is primarily used in chemical reactions and has no known physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
DPEPhos has several advantages as a ligand in chemical reactions. It is easy to synthesize and purify, and it has been shown to be effective in various reactions. However, DPEPhos also has limitations. It is not effective in all reactions, and its effectiveness may vary depending on the substrate and reaction conditions. Additionally, DPEPhos is sensitive to air and moisture, and it should be stored and handled carefully to prevent degradation.
Orientations Futures
There are several future directions for research on DPEPhos. One direction is to explore its application in new chemical reactions and its effectiveness compared to other ligands. Another direction is to investigate the mechanism of action of DPEPhos in different reactions, which may provide insights into the design of more effective catalysts. Additionally, research on the stability and handling of DPEPhos may lead to improvements in its synthesis and use in chemical reactions.
Méthodes De Synthèse
The synthesis of DPEPhos involves the reaction of 4-bromo-1,3-dioxolane with 4-(1,3-dioxolan-2-yl)phenylboronic acid in the presence of a palladium catalyst. The reaction yields DPEPhos as a white solid, which can be further purified using column chromatography.
Applications De Recherche Scientifique
DPEPhos has been widely used in various chemical reactions, including cross-coupling reactions, hydrogenation reactions, and C-H activation reactions. It has been shown to be effective in catalyzing these reactions, leading to high yields and selectivity. DPEPhos has also been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Propriétés
Numéro CAS |
5660-56-0 |
|---|---|
Nom du produit |
2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane |
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-[4-(1,3-dioxolan-2-yl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H14O4/c1-2-10(12-15-7-8-16-12)4-3-9(1)11-13-5-6-14-11/h1-4,11-12H,5-8H2 |
Clé InChI |
KFYUAUKBIGISTN-UHFFFAOYSA-N |
SMILES |
C1COC(O1)C2=CC=C(C=C2)C3OCCO3 |
SMILES canonique |
C1COC(O1)C2=CC=C(C=C2)C3OCCO3 |
Autres numéros CAS |
5660-56-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



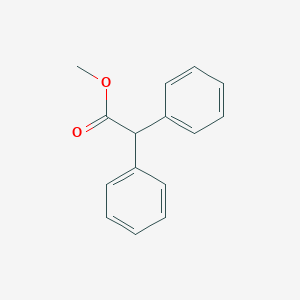

![7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B188075.png)
